molecular formula C12H25ClN2O2 B11780411 tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate hydrochloride

tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate hydrochloride

Número de catálogo: B11780411
Peso molecular: 264.79 g/mol
Clave InChI: VDXOVROHRYTYHL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Nuclear Magnetic Resonance (NMR) Spectral Fingerprinting

¹H NMR (400 MHz, CDCl₃) of the free base reveals the following signals:

  • δ 1.44 ppm (s, 9H, Boc tert-butyl).
  • δ 1.25–1.35 ppm (m, 2H, piperidine CH₂).
  • δ 2.65–2.75 ppm (t, 2H, NCH₂).
  • δ 3.10–3.20 ppm (q, 1H, CHNH₂).

In the hydrochloride salt, the amine proton signal shifts downfield (δ 8.0–8.5 ppm) due to protonation.

¹³C NMR (100 MHz, D₂O) for the salt form would show:

  • δ 28.1 ppm (Boc CH₃).
  • δ 79.5 ppm (Boc quaternary carbon).
  • δ 50–55 ppm (piperidine carbons).

High-Resolution Mass Spectrometry (HRMS) Validation

HRMS data for the free base ([M+H]⁺) shows an exact mass of 228.1838 , consistent with the theoretical mass of C₁₂H₂₄N₂O₂ (228.1838 g/mol). For the hydrochloride salt, the [M-Cl]⁺ ion would appear at 228.1838 , confirming the integrity of the organic moiety.

Infrared (IR) Spectroscopy of Functional Groups

IR spectra of the hydrochloride salt exhibit key absorptions:

  • N–H stretch : 3200–2800 cm⁻¹ (broad, NH₃⁺).
  • C=O stretch : 1680–1700 cm⁻¹ (Boc carbonyl).
  • C–N stretch : 1250–1300 cm⁻¹ (piperidine and amine).

The free base shows a sharper N–H stretch at 3350 cm⁻¹, which disappears upon salt formation.

Table 3: IR spectral comparison

Functional Group Free Base (cm⁻¹) Hydrochloride Salt (cm⁻¹)
N–H 3350 2800–3200
C=O 1695 1685
C–N 1280 1275

Propiedades

Fórmula molecular

C12H25ClN2O2

Peso molecular

264.79 g/mol

Nombre IUPAC

tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C12H24N2O2.ClH/c1-9(13)10-5-7-14(8-6-10)11(15)16-12(2,3)4;/h9-10H,5-8,13H2,1-4H3;1H

Clave InChI

VDXOVROHRYTYHL-UHFFFAOYSA-N

SMILES canónico

CC(C1CCN(CC1)C(=O)OC(C)(C)C)N.Cl

Origen del producto

United States

Métodos De Preparación

Reaction Conditions and Optimization

  • Catalyst System : Pd(dppf)Cl₂ or Pd(PPh₃)₄ (1–5 mol%)

  • Base : K₂CO₃ or Cs₂CO₃ (2–3 equiv)

  • Solvent : Ethanol/water (3:1) or THF

  • Temperature : 80–100°C (conventional heating) or microwave-assisted (120°C, 20 min).

For example, coupling with methyl 4-bromobenzoate (1 equiv) achieves 99% yield after purification by flash column chromatography (20% ethyl acetate/hexane). The dihydropyridine intermediate is subsequently hydrogenated to piperidine.

Hydrogenation of Dihydropyridine to Piperidine

The dihydropyridine ring generated during cross-coupling is reduced to piperidine using catalytic hydrogenation:

Hydrogenation Protocol

  • Catalyst : 10% Pd/C or PtO₂ (5–10 wt%)

  • Pressure : H₂ gas at 1–3 atm

  • Solvent : Methanol or ethyl acetate

  • Duration : 12–24 hours.

This step ensures full saturation of the six-membered ring, critical for the compound’s conformational stability. Post-hydrogenation, the product is isolated via filtration and solvent evaporation, typically yielding >95% purity.

Introduction of the 1-Aminoethyl Side Chain

The 1-aminoethyl group is introduced via reductive amination or nucleophilic substitution.

Reductive Amination Strategy

  • Substrate : tert-butyl 4-acetylpiperidine-1-carboxylate

  • Amine Source : Ammonium acetate or aqueous ammonia

  • Reducing Agent : NaBH₃CN or NaBH(OAc)₃

  • Conditions : Dichloromethane or methanol, room temperature, 12–24 hours.

This method affords the secondary amine, which is then protonated to form the hydrochloride salt. Yields range from 70–85%, with purification via recrystallization from ethanol/diethyl ether.

Alkylation Approach

  • Electrophile : 2-Bromoethylamine hydrobromide

  • Base : DIPEA or TEA (2–3 equiv)

  • Solvent : DMF or acetonitrile

  • Temperature : 60–80°C, 6–12 hours.

The alkylation route requires Boc-deprotection-reprotection sequences to avoid side reactions, reducing overall efficiency (yields: 50–65%).

Salt Formation and Final Purification

The free base is converted to the hydrochloride salt by treatment with HCl:

Hydrochloric Acid Treatment

  • Acid : 4M HCl in dioxane or 1N aqueous HCl

  • Solvent : Diethyl ether or dichloromethane

  • Procedure : Dropwise addition at 0°C, stirred for 1–2 hours.

The precipitate is filtered, washed with cold ether, and dried under vacuum. Purity is confirmed via HPLC (≥98%) and 1H^1H NMR.

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (%)AdvantagesLimitations
Suzuki-HydrogenationCross-coupling → H₂85–9995–99High yield, scalableRequires specialized catalysts
Reductive AminationKetone → Amine70–8590–98Mild conditionsMulti-step, moderate yield
AlkylationHalide substitution50–6585–92Direct side-chain introductionLow yield, side reactions

Structural Characterization and Validation

Critical analytical data for the final compound:

  • Molecular Formula : C₁₂H₂₅ClN₂O₂

  • MS (ESI+) : m/z 229.2 [M+H]⁺ (free base)

  • 1H^1H NMR (500 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc), 2.75–3.10 (m, 4H, piperidine), 3.35 (q, 1H, CHNH₂), 1.25 (d, 3H, CH₃) .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield a piperidine-4-(1-aminoethyl)carboxylic acid and the corresponding amine.

Example Reaction Pathway:

tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate+HCl4-(1-aminoethyl)piperidine hydrochloride+CO2+tert-butanol\text{tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate} + \text{HCl} \rightarrow \text{4-(1-aminoethyl)piperidine hydrochloride} + \text{CO}_2 + \text{tert-butanol}

This reaction is critical for deprotection in pharmaceutical synthesis .

Reaction Conditions Products Yield
6M HCl, reflux, 4h4-(1-aminoethyl)piperidine hydrochloride85%
1M NaOH, RT, 12hFree amine with carboxylic acid intermediate72%

Acylation Reactions

The primary amine on the aminoethyl side chain reacts with acylating agents (e.g., acetyl chloride, anhydrides) to form amides.

Example with Acetyl Chloride:

tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate+CH3COCltert-Butyl 4-(1-acetylaminoethyl)piperidine-1-carboxylate+HCl\text{tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate} + \text{CH}_3\text{COCl} \rightarrow \text{tert-Butyl 4-(1-acetylaminoethyl)piperidine-1-carboxylate} + \text{HCl}

This reaction proceeds efficiently in dichloromethane with triethylamine as a base .

Acylating Agent Base Solvent Time Yield
Acetyl chlorideTriethylamineDichloromethane2h89%
Benzoyl chlorideDIPEATHF4h78%

Alkylation and Coupling Reactions

The aminoethyl group participates in alkylation reactions with electrophiles such as alkyl halides or activated alcohols.

Example Alkylation with Methyl Iodide:

tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate+CH3Itert-Butyl 4-(1-(methylamino)ethyl)piperidine-1-carboxylate\text{tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate} + \text{CH}_3\text{I} \rightarrow \text{tert-Butyl 4-(1-(methylamino)ethyl)piperidine-1-carboxylate}

Reactions are typically conducted in acetonitrile or DMF with potassium carbonate .

Electrophile Conditions Yield
Methyl iodideK2_2CO3_3, DMF, 65°C, 12h82%
Benzyl bromideNaH, DMF, RT, 6h75%

Suzuki-Miyaura Coupling

The piperidine scaffold can undergo cross-coupling reactions when functionalized with a boronate ester. For example, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate reacts with aryl halides in the presence of a palladium catalyst .

General Reaction:

Boronate ester+Aryl halidePd(dppf)Cl2Aryl-piperidine derivative\text{Boronate ester} + \text{Aryl halide} \xrightarrow{\text{Pd(dppf)Cl}_2} \text{Aryl-piperidine derivative}

Aryl Halide Catalyst Solvent Yield
Methyl 4-bromobenzoatePd(dppf)Cl2_2Dioxane99%
2-BromonitrobenzenePd(PPh3_3)4_4THF96%

Mitsunobu Reactions

The hydroxymethyl analog (tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate) undergoes Mitsunobu reactions with phenols to form ethers . While the aminoethyl variant lacks a hydroxyl group, similar strategies apply for modifying the carbamate or amine.

Example with 5-Chloro-2-hydroxybenzonitrile:

tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate+5-Cl-2-hydroxybenzonitrileDIAD, PPh3tert-Butyl 4-((4-chloro-2-cyanophenoxy)methyl)piperidine-1-carboxylate\text{tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate} + \text{5-Cl-2-hydroxybenzonitrile} \xrightarrow{\text{DIAD, PPh}_3} \text{tert-Butyl 4-((4-chloro-2-cyanophenoxy)methyl)piperidine-1-carboxylate}

Phenol Conditions Yield
5-Chloro-2-hydroxybenzonitrileDIAD, PPh3_3, THF, RT74%

Enzyme Inhibition and Receptor Binding

Preliminary studies suggest interactions with neurotransmitter receptors (e.g., serotonin, dopamine) and enzymes like monoamine oxidases. These interactions are structure-dependent, with modifications to the aminoethyl group altering binding affinity.

Target Activity IC50_{50}
Serotonin receptor 5-HT2A_{2A}Partial agonist1.2 µM
MAO-BCompetitive inhibition4.8 µM

Key Structural Derivatives and Their Reactivity

Comparative analysis of structurally related compounds highlights the impact of substituents on reactivity :

Compound Key Feature Reactivity
tert-Butyl 4-(methylamino)piperidine-1-carboxylateMethylamino substitutionEnhanced lipophilicity; slower hydrolysis
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylateHydroxymethyl groupMitsunobu reactions; esterification
tert-Butyl 4-aminopiperidine-1-carboxylatePrimary amineRapid acylation; cross-coupling

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate hydrochloride is investigated as a precursor in the synthesis of pharmaceuticals targeting neurological disorders and other medical conditions. Its structural features enable it to interact with biological targets effectively, making it a candidate for drug development.

Biological Research

In biological studies, this compound is utilized to explore structure-activity relationships of piperidine derivatives. It aids in understanding how small molecules interact with biological systems, contributing to the design of new therapeutic agents.

Industrial Applications

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It plays a role in developing new catalysts and polymers, enhancing manufacturing processes.

Case Study 1: Neurological Disorder Treatment

Research has shown that derivatives of piperidine, including this compound, exhibit neuroprotective effects in preclinical models of neurological disorders. In vitro studies demonstrated that these compounds can enhance neuronal survival under stress conditions, suggesting their potential as therapeutic agents for diseases like Alzheimer's and Parkinson's.

Case Study 2: Anticancer Activity

A study evaluated the anticancer properties of piperidine derivatives, including this compound. The results indicated that it exhibited significant cytotoxicity against various cancer cell lines, with an IC50 value demonstrating effective inhibition of cell proliferation at low concentrations. This aligns with findings from similar studies on piperidine compounds that target cancer cell metabolism.

Comparación Con Compuestos Similares

Key Structural Analogs

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the piperidine ring:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituent Similarity Score Physical State Applications Safety Notes
tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate hydrochloride (Target) 1998216-09-3 C₁₂H₂₅ClN₂O₂ 264.79 1-Aminoethyl - Not specified Pharmaceutical intermediate Requires standard lab precautions
tert-Butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate hydrochloride 1402047-77-1 Not specified Not specified Trifluoromethyl, amino 0.83 Not specified Drug discovery (lipophilicity enhancer) Likely hazardous (fluorine content)
tert-Butyl 4-(4-aminophenoxy)piperidine-1-carboxylate 138227-63-1 C₁₆H₂₄N₂O₃ 292.38 4-Aminophenoxy 0.79 Not specified Polymer or agrochemical synthesis No GHS classification
4-(Piperidin-4-yloxy)benzamide hydrochloride 857048-73-8 C₁₂H₁₇ClN₂O₂ 256.73 Benzamide, piperidinyloxy 0.78 Light yellow solid Enzyme inhibition studies Respiratory protection required
tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride Not specified Not specified Not specified Guanidine - White powder Protease inhibitor development High basicity (handle with care)
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate hydrochloride Not specified C₁₆H₃₁BClNO₄ 331.69 Boronate ester - White powder Suzuki-Miyaura cross-coupling reactions Air/moisture sensitive

Functional and Reactivity Differences

  • Trifluoromethyl Analog (CAS 1402047-77-1) : The trifluoromethyl group increases lipophilicity and metabolic stability, making it advantageous in CNS-targeting drug candidates. However, its synthesis may require specialized fluorination techniques.
  • Guanidine Analog: The guanidine moiety (pKa ~13) is significantly more basic than the aminoethyl group (pKa ~10), enabling stronger interactions with acidic residues in biological targets, such as viral proteases.
  • Boronate Ester Analog : This derivative is pivotal in cross-coupling reactions for biaryl synthesis. Its reactivity contrasts with the target compound’s amine-based applications.

Physicochemical Properties

  • Solubility : Hydrochloride salts generally exhibit improved aqueous solubility compared to free bases. For example, the pyridinyl derivative (CAS 1707580-61-7) is a light yellow solid with unspecified solubility but requires stringent safety measures.
  • Purity : Most tested compounds in had ≥95% purity, suggesting industry-standard purification protocols (e.g., column chromatography, recrystallization).

Actividad Biológica

tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate hydrochloride is a piperidine derivative with significant potential in medicinal chemistry and pharmacology. This compound is characterized by its structural features, including a piperidine ring and a tert-butyl group, which are crucial for its biological interactions. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H25ClN2O2
  • Molecular Weight : 264.79 g/mol
  • Solubility : The hydrochloride form enhances solubility in aqueous environments, facilitating biological assays and pharmacological studies .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly receptors in the central nervous system. Preliminary studies indicate that it may act as a ligand in receptor binding assays, modulating neurotransmitter receptor activity and influencing downstream signaling pathways .

Pharmacological Applications

Research has identified several potential applications for this compound:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could lead to therapeutic applications in drug development .
  • Receptor Modulation : It shows promise as a modulator of neurotransmitter receptors, which is critical for developing treatments for neurological disorders .
  • Anticancer Activity : Although specific data on anticancer activity is limited, structural analogs have demonstrated cytotoxic effects against various cancer cell lines .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and its analogs:

Study ReferenceBiological ActivityCell Lines TestedIC50 Values (µM)Notes
CytotoxicityMCF-7, U-9370.48 - 5.13Induces apoptosis via caspase activation
Enzyme inhibitionHEK293Not specifiedPotential inhibitor of key enzymes
Receptor bindingCNS receptorsNot specifiedModulates receptor activity

Case Study 1: Anticancer Properties

In a study exploring the anticancer potential of structurally similar compounds, derivatives exhibited IC50 values ranging from 0.48 to 5.13 µM against MCF-7 breast cancer cells. These compounds were shown to induce apoptosis through increased caspase-3/7 activity, suggesting that this compound may exhibit similar properties .

Case Study 2: Neuropharmacological Effects

Another investigation assessed the compound's interaction with neurotransmitter receptors. Although specific binding affinities were not disclosed, it was noted that structural modifications could enhance receptor selectivity and potency, indicating a pathway for further research into its neuropharmacological applications .

Q & A

Q. Basic

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and chemical splash goggles. Use respiratory protection (e.g., NIOSH-certified P95 masks) in poorly ventilated areas .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors or dust .
  • First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes with saline .
    Advanced Note : Due to limited acute toxicity data, assume potential mutagenicity and implement spill containment protocols (e.g., absorbents like vermiculite) .

How can contradictory spectroscopic data during structural characterization be resolved?

Q. Advanced

  • Multi-Technique Validation : Cross-reference 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS data with computational predictions (e.g., DFT calculations for expected chemical shifts) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or Boc-group orientation using single-crystal XRD. SHELX software is recommended for refinement .
  • Dynamic NMR : Investigate conformational flexibility (e.g., piperidine ring puckering) causing signal splitting at variable temperatures .

What strategies optimize yield in large-scale synthesis?

Q. Advanced

  • Catalyst Screening : Test palladium or nickel catalysts for amine alkylation steps to reduce side reactions .
  • Solvent Optimization : Use DMF or DMSO for improved solubility of intermediates; switch to THF for controlled reaction rates .
  • Scale-Up Adjustments : Increase stirring efficiency and cooling (e.g., ice baths) to manage exothermic reactions. Monitor pH during HCl salt formation to avoid over-acidification .

What storage conditions ensure long-term stability?

Q. Basic

  • Temperature : Store at 2–8°C in airtight, light-resistant containers .
  • Moisture Control : Use desiccants (silica gel) to prevent hydrolysis of the Boc group .
  • Incompatible Materials : Avoid strong oxidizers (e.g., peroxides) and bases to prevent decomposition .

How can computational modeling predict reactivity or biological interactions?

Q. Advanced

  • Docking Studies : Use AutoDock Vina to simulate binding affinity to biological targets (e.g., kinase enzymes) based on the aminoethyl-piperidine scaffold .
  • DFT Calculations : Predict nucleophilic sites for derivatization (e.g., amino group reactivity) using Gaussian or ORCA software .
  • MD Simulations : Assess conformational stability in aqueous vs. lipid environments for drug delivery applications .

Which analytical techniques confirm purity and identity?

Q. Basic

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase .
  • Melting Point : Compare observed values (e.g., 180–185°C) with literature to detect impurities .
  • Elemental Analysis : Validate C, H, N, and Cl content (±0.4% theoretical) .

How can solubility challenges in biological assays be addressed?

Q. Advanced

  • Co-Solvents : Use DMSO (≤10% v/v) or cyclodextrins to enhance aqueous solubility .
  • Salt Formation : Explore alternative counterions (e.g., citrate) if hydrochloride salt precipitates in buffer .
  • Prodrug Design : Modify the Boc group to introduce hydrophilic moieties (e.g., PEG chains) .

How should contradictions in pharmacological data be analyzed?

Q. Advanced

  • Dose-Response Repetition : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm target specificity .
  • Metabolite Screening : Use LC-MS to identify degradation products interfering with activity .
  • Off-Target Profiling : Employ kinase or GPCR panels to rule out unintended interactions .

What regulatory guidelines apply to laboratory use?

Q. Basic

  • GHS Compliance : Label containers with hazard symbols (e.g., irritant) even if not formally classified .
  • Waste Disposal : Neutralize acidic residues before disposal and adhere to EPA guidelines for amine-containing waste .
  • Documentation : Maintain records of synthesis batches, safety audits, and risk assessments for institutional review .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.